molecular formula C24H25N3O2 B3815751 4-biphenylyl{1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}methanone

4-biphenylyl{1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}methanone

Cat. No. B3815751
M. Wt: 387.5 g/mol
InChI Key: GUZNLGOKVMNWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-biphenylyl{1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}methanone is a synthetic compound that belongs to the family of pyrazolone derivatives. It is commonly known as BPIP and has been extensively studied for its potential applications in scientific research. BPIP is a versatile molecule that exhibits a range of biological activities, making it an attractive candidate for various research studies.

Scientific Research Applications

BPIP has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. BPIP has also been studied for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. BPIP has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of BPIP is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. BPIP has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
BPIP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. BPIP has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. In addition, BPIP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

BPIP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. BPIP is also relatively inexpensive compared to other compounds used in scientific research. However, BPIP has some limitations for lab experiments. It has low water solubility, which can make it difficult to administer to animals. In addition, BPIP has low bioavailability, which can limit its effectiveness in some studies.

Future Directions

There are several future directions for the study of BPIP. One potential direction is to investigate its potential applications in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another potential direction is to investigate its potential applications in the treatment of inflammatory bowel disease and other gastrointestinal disorders. Finally, further studies are needed to fully understand the mechanism of action of BPIP and its potential applications in scientific research.
Conclusion
In conclusion, BPIP is a versatile compound that exhibits a range of biological activities, making it an attractive candidate for various research studies. The synthesis of BPIP involves a multi-step process, and it has been extensively studied for its potential applications in scientific research. BPIP has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, as well as potential anticancer properties. Further studies are needed to fully understand the mechanism of action of BPIP and its potential applications in scientific research.

properties

IUPAC Name

[1-(1,5-dimethylpyrazole-3-carbonyl)piperidin-3-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c1-17-15-22(25-26(17)2)24(29)27-14-6-9-21(16-27)23(28)20-12-10-19(11-13-20)18-7-4-3-5-8-18/h3-5,7-8,10-13,15,21H,6,9,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZNLGOKVMNWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCCC(C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-biphenylyl{1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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